
3-Aminopropyl (4-acetamidophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl (4-acetamidophenyl)acetate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of 4-acetamidophenyl acetate, which is known for its applications in various chemical and biological fields. This compound is characterized by the presence of an amino group, a propyl chain, and an acetamidophenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Aminopropyl(4-Acetamidophenyl)acetat beinhaltet typischerweise die Veresterung von 4-Acetamidophenylessigsäure mit 3-Aminopropanol. Die Reaktion wird üblicherweise durch einen sauren Katalysator wie Schwefelsäure oder Salzsäure katalysiert. Die Reaktionsbedingungen umfassen das Erhitzen der Mischung unter Rückfluss über mehrere Stunden, um eine vollständige Veresterung zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Anlagen kann die Produktion von 3-Aminopropyl(4-Acetamidophenyl)acetat durch die Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb erweitert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Der Einsatz von automatisierten Systemen sorgt auch für eine konstante Qualität und reduziert das Risiko einer Kontamination.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Aminopropyl(4-Acetamidophenyl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Nitroso-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um primäre Amine oder andere reduzierte Derivate zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nitro-Derivate, primäre Amine und verschiedene substituierte Acetamidophenylacetate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl(4-Acetamidophenyl)acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird in der Untersuchung von enzymkatalysierten Reaktionen und als Substrat für verschiedene biochemische Assays verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Vorläufer für die Synthese von fortschrittlichen Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Aminopropyl(4-Acetamidophenyl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit verschiedenen biologischen Molekülen ausbilden und so deren Aktivität und Funktion beeinflussen. Die Acetamidophenyl-Gruppe kann mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 3-Aminopropyl (4-acetamidophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. The acetamidophenyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Acetamidophenylacetat: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber ohne Aminogruppe und Propyl-Kette.
N-Acetyl-4-aminophenol (Paracetamol): Ein weit verbreitetes Schmerzmittel und fiebersenkendes Mittel mit einer ähnlichen Acetamidophenyl-Struktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
3-Aminopropyl(4-Acetamidophenyl)acetat ist durch das Vorhandensein sowohl einer Aminogruppe als auch einer Propyl-Kette einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen ermöglicht eine breitere Palette von Anwendungen und Wechselwirkungen im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
918636-75-6 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-aminopropyl 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12-5-3-11(4-6-12)9-13(17)18-8-2-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
VZOAMDZSJCEIQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
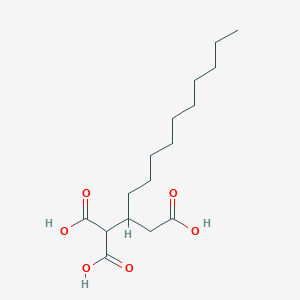
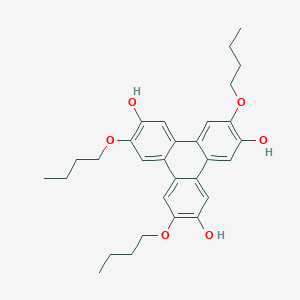
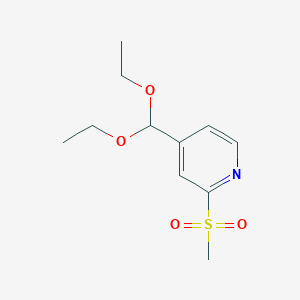
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

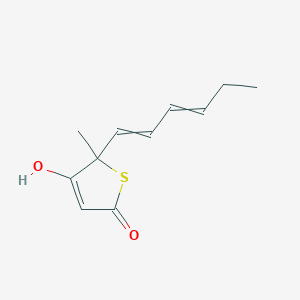
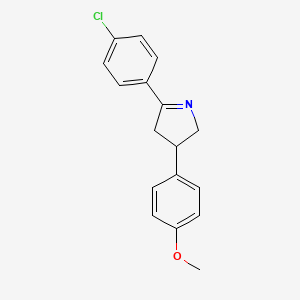
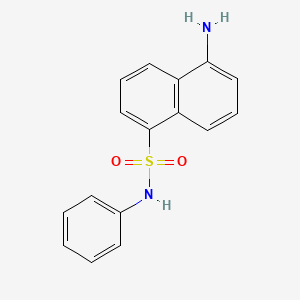

![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
